molecular formula C33H45ClN4O9 B15352457 (R)-Irinotecan Hydrochloride Trihydrate

(R)-Irinotecan Hydrochloride Trihydrate

Cat. No.: B15352457
M. Wt: 677.2 g/mol
InChI Key: KLEAIHJJLUAXIQ-DRLCBRQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Irinotecan Hydrochloride Trihydrate is a chemotherapeutic agent used primarily in the treatment of colorectal cancer. It is a derivative of camptothecin and functions as a topoisomerase I inhibitor, preventing the resealing of DNA strands and leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Irinotecan Hydrochloride Trihydrate involves multiple steps, starting with the extraction of camptothecin from the bark of the Camptotheca acuminata tree. The compound undergoes a series of chemical reactions, including hydrolysis, esterification, and salt formation, to produce the final hydrochloride trihydrate form.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and crystallization processes. The compound is typically synthesized in a controlled environment to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: (R)-Irinotecan Hydrochloride Trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and hydrochloric acid.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.

Scientific Research Applications

(R)-Irinotecan Hydrochloride Trihydrate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the treatment of colorectal cancer, where it has shown significant efficacy. Additionally, it is used in the development of new chemotherapeutic agents and in the study of DNA repair mechanisms.

Mechanism of Action

The mechanism of action of (R)-Irinotecan Hydrochloride Trihydrate involves the inhibition of topoisomerase I, an enzyme responsible for relieving torsional strain in DNA during replication. By binding to the topoisomerase I-DNA complex, the compound prevents the resealing of DNA strands, leading to DNA damage and cell death.

Molecular Targets and Pathways Involved:

  • Topoisomerase I: The primary molecular target is topoisomerase I.

  • DNA Damage Pathways: The compound induces DNA damage, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

  • Topotecan: Another topoisomerase I inhibitor used in cancer treatment.

  • Camptothecin: The parent compound from which (R)-Irinotecan Hydrochloride Trihydrate is derived.

Properties

Molecular Formula

C33H45ClN4O9

Molecular Weight

677.2 g/mol

IUPAC Name

[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride

InChI

InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2/t33-;;;;/m1..../s1

InChI Key

KLEAIHJJLUAXIQ-DRLCBRQYSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl

Origin of Product

United States

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